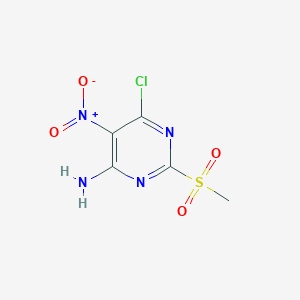
6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine is a chemical compound with the molecular formula C5H5ClN4O3S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative, followed by nitration and sulfonation reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous flow reactors, can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce nitro groups to amines.
Substitution: This reaction can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Chloro-2-(methylsulfonyl)-4-pyrimidinamine, while substitution reactions can produce various derivatives depending on the nucleophile used.
科学的研究の応用
6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
6-Chloro-2,4-dinitroaniline: Another chlorinated nitro compound with different substitution patterns.
6-Chloro-N-methyl-2-(methylsulfonyl)pyrimidin-4-amine: A closely related compound with a similar structure but different functional groups.
Uniqueness
6-Chloro-2-(methylsulfonyl)-5-nitro-4-pyrimidinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
特性
分子式 |
C5H5ClN4O4S |
|---|---|
分子量 |
252.64 g/mol |
IUPAC名 |
6-chloro-2-methylsulfonyl-5-nitropyrimidin-4-amine |
InChI |
InChI=1S/C5H5ClN4O4S/c1-15(13,14)5-8-3(6)2(10(11)12)4(7)9-5/h1H3,(H2,7,8,9) |
InChIキー |
XKFQNXDOMPXAGM-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC(=C(C(=N1)Cl)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















